molecular formula C10H17ClN2O B1383728 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2059949-49-2

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1383728
CAS No.: 2059949-49-2
M. Wt: 216.71 g/mol
InChI Key: UKNJFDAQTWDQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNJFDAQTWDQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridinone ring with an aminomethyl group and a tert-butyl substituent, which contribute to its distinctive electronic and steric properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

  • Molecular Formula : C10H17ClN2O
  • Molecular Weight : 180.25 g/mol
  • IUPAC Name : 3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one

The biological activity of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group enhances lipophilicity, facilitating interactions with lipid membranes. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : Studies have shown that 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one acts as an inhibitor for several enzymes. Its binding affinity varies depending on the specific target and biological system involved.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to elucidate the specific mechanisms and efficacy against various pathogens.
  • Antioxidant Activity : The compound has been implicated in modulating oxidative stress responses, potentially through interactions with pathways involving the Nrf2-Keap1 complex.

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the inhibitory effects of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one on fatty acid amide hydrolase (FAAH). The compound demonstrated significant inhibition, suggesting its potential as an analgesic agent .
  • Antioxidant Activity :
    • Research highlighted the compound's ability to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress . This activation was linked to its structural properties that favor binding interactions with key regulatory proteins.

Comparative Analysis

The following table summarizes the biological activities of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one compared to similar compounds:

CompoundEnzyme InhibitionAntioxidant ActivityAntimicrobial Activity
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-oneSignificantModeratePreliminary Evidence
S-PregabalinHighLowNone
3-(Aminomethyl)phenylboronic acid hydrochlorideModerateNoneModerate

Synthesis and Industrial Applications

The synthesis of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one can be achieved through various methods, including the Mannich reaction. This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde under mild conditions . Optimizing these synthetic routes is crucial for industrial applications where yield and purity are paramount.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.